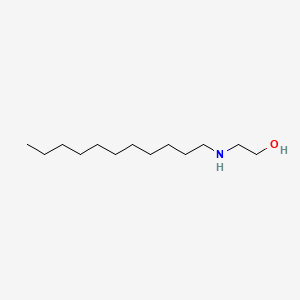

2-(Undecylamino)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14206-60-1 |

|---|---|

Molecular Formula |

C13H29NO |

Molecular Weight |

215.38 g/mol |

IUPAC Name |

2-(undecylamino)ethanol |

InChI |

InChI=1S/C13H29NO/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-15/h14-15H,2-13H2,1H3 |

InChI Key |

BZMGMGOJSGJEAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCNCCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Undecylamino Ethanol

Established Synthetic Pathways and Precursor Chemistry

The most established and widely utilized method for the synthesis of 2-(Undecylamino)ethanol is the N-alkylation of ethanolamine (B43304) . This reaction involves the direct coupling of ethanolamine with an undecyl halide, typically undecyl bromide or undecyl chloride. The reaction is a nucleophilic substitution where the amino group of ethanolamine acts as the nucleophile, displacing the halide from the undecyl chain.

The key precursors for this pathway are:

Ethanolamine: A readily available bifunctional compound containing both an amine and a hydroxyl group.

Undecyl Halide: Such as 1-chloroundecane (B1583068) or 1-bromoundecane, which serves as the source of the undecyl alkyl chain.

A significant challenge in this synthesis is controlling the degree of alkylation. The primary amine of ethanolamine can be alkylated once to form the desired secondary amine, this compound, or twice to produce the tertiary amine, N,N-bis(undecyl)ethanolamine. To favor mono-alkylation, a molar excess of ethanolamine is often used. medcraveonline.com

Another established pathway is the reductive amination of undecanal (B90771). This two-step process first involves the reaction of undecanal with ethanolamine to form an intermediate imine (a Schiff base). This imine is then reduced to the final secondary amine product. Common reducing agents for this step include sodium borohydride (B1222165) or catalytic hydrogenation.

The primary precursors for this route are:

Undecanal: An eleven-carbon aldehyde.

Ethanolamine: The amino-alcohol component.

The table below summarizes the key precursors for these established synthetic pathways.

| Precursor Compound | Chemical Formula | Role in Synthesis |

| Ethanolamine | HOCH₂CH₂NH₂ | Nucleophile/Amine Source |

| 1-Chloroundecane | CH₃(CH₂)₁₀Cl | Alkylating Agent |

| 1-Bromoundecane | CH₃(CH₂)₁₀Br | Alkylating Agent |

| Undecanal | CH₃(CH₂)₉CHO | Aldehyde for Reductive Amination |

Innovations in Synthetic Approaches and Reaction Design

Recent advancements in organic synthesis have led to more innovative approaches for the N-alkylation of amines, which are applicable to the synthesis of this compound. One such approach is the use of metallaphotoredox catalysis . This method allows for the coupling of N-nucleophiles with alkyl halides under mild, visible-light-induced conditions. This technique can overcome some of the limitations of traditional thermal N-alkylation, such as the need for high temperatures and the potential for side reactions. princeton.edu

Another innovative strategy involves the use of protected ethanolamine derivatives . For instance, by protecting the amine group of ethanolamine, for example with a tert-butoxycarbonyl (Boc) group, the hydroxyl group can be selectively functionalized first. Subsequent deprotection and N-alkylation can provide a more controlled route to the desired mono-N-alkylated product, minimizing the formation of the di-alkylated byproduct. chemrxiv.orgchemrxiv.org

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound.

In the N-alkylation of ethanolamine , phase-transfer catalysts (PTCs) are particularly effective. A study on the selective N-alkylation of monoethanolamine with various long-chain alkyl bromides (amyl, nonyl, and decyl bromide) demonstrated the efficacy of tetrabutylammonium (B224687) bromide (TBAB) as a PTC. medcraveonline.com The PTC facilitates the transfer of the ethanolamine nucleophile from the aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction rate. medcraveonline.com

For the reductive amination pathway , various metal catalysts are employed for the hydrogenation of the intermediate imine. Homogeneous rhodium catalysts, such as Rh(acac)(cod) with a Xantphos ligand, have been shown to be effective for the reductive amination of long-chain aldehydes like undecanal. researchgate.net Heterogeneous catalysts, such as ruthenium supported on zirconia (Ru/ZrO₂), are also highly efficient for the reductive amination of aldehydes and ketones with aqueous ammonia (B1221849) and can be adapted for use with ethanolamine. nih.gov

The catalytic amination of alcohols represents another important strategy. This "hydrogen-borrowing" or "hydrogen auto-transfer" methodology allows for the direct reaction of an alcohol, such as 1-undecanol, with an amine. researchgate.net In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final amine product, with water as the only byproduct. Various transition metal catalysts based on nickel, copper, palladium, and ruthenium are active in this transformation. epa.gov

The following table provides examples of catalytic systems used in the synthesis of N-alkylethanolamines.

| Synthetic Pathway | Catalyst | Precursors | Reference |

| N-Alkylation | Tetrabutylammonium Bromide (TBAB) | Ethanolamine, Alkyl Bromide | medcraveonline.com |

| Reductive Amination | Rh(acac)(cod)/Xantphos | Undecanal, Diethylamine | researchgate.net |

| Reductive Amination | Ru/ZrO₂ | Aldehydes/Ketones, Ammonia | nih.gov |

| Catalytic Amination | RANEY® Ni | Alcohols, Ammonia | rsc.org |

Mechanistic Investigations of Synthesis Reactions

The mechanism of the N-alkylation of ethanolamine with an undecyl halide typically follows an Sₙ2 pathway. The nitrogen atom of the ethanolamine acts as a nucleophile and attacks the electrophilic carbon atom of the undecyl halide, leading to the displacement of the halide ion in a single concerted step.

In the presence of a phase-transfer catalyst like TBAB, the mechanism involves the formation of an ion pair between the quaternary ammonium (B1175870) cation of the catalyst and the ethanolamine in the aqueous phase. This complex is more soluble in the organic phase, allowing for a more efficient reaction with the alkyl halide. medcraveonline.com

The reductive amination mechanism involves two distinct stages. First is the formation of an imine (or enamine) from the reaction of the aldehyde (undecanal) and the amine (ethanolamine). This is typically an acid-catalyzed process. The second stage is the reduction of the C=N double bond of the imine. With metal hydrides like sodium borohydride, this occurs via hydride transfer. In catalytic hydrogenation, the imine is adsorbed onto the catalyst surface and reduced by hydrogen.

The catalytic amination of alcohols via the hydrogen-borrowing mechanism is a more complex, multi-step catalytic cycle. It generally involves:

Oxidation of the alcohol to an aldehyde by the metal catalyst.

Condensation of the in-situ generated aldehyde with the amine to form an imine.

Reduction of the imine by the metal hydride species formed in the first step to yield the final amine product and regenerate the active catalyst.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often optimized include temperature, reaction time, stoichiometry of reactants, and catalyst loading.

For the N-alkylation of ethanolamine , a study using nonyl bromide and decyl bromide as alkylating agents found that a 1:1 molar ratio of reactants in the presence of TBAB at 85-90°C for 3 hours resulted in a yield of approximately 70% for the mono-N-alkylated product. medcraveonline.com Using a 5:1 excess of ethanolamine to allyl bromide at 60°C for 3 hours gave a 66% yield of N-allylethanolamine. medcraveonline.com

In reductive amination , the ratio of the amine to the aldehyde can significantly influence the product distribution. For the reductive amination of undecanal with diethylamine, varying the amine to aldehyde ratio was a key aspect of the study. researchgate.net

Response surface methodology (RSM) is a statistical approach that can be used to efficiently optimize reaction conditions by investigating the effects of multiple variables simultaneously. nih.gov This methodology could be applied to the synthesis of this compound to determine the optimal temperature, pressure, and catalyst concentration for maximum yield.

The table below presents a summary of reaction conditions from a study on the selective N-alkylation of monoethanolamine, which can be extrapolated for the synthesis of this compound. medcraveonline.com

| Alkyl Bromide | Molar Ratio (Ethanolamine:Alkyl Bromide) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Amyl Bromide | 1:1 | TBAB | 85-90 | 3 | ~70 |

| Nonyl Bromide | 1:1 | TBAB | 85-90 | 3 | ~70 |

| Decyl Bromide | 1:1 | TBAB | 85-90 | 3 | ~70 |

| Allyl Bromide | 5:1 | TBAB | 60 | 3 | 66 |

Purity Assessment and Purification Techniques for Synthetic Products

After synthesis, the crude product containing this compound must be purified and its purity assessed.

Purification Techniques:

Distillation: Due to its relatively high boiling point and the potential for thermal degradation, vacuum distillation is the preferred method for purifying liquid this compound. This technique separates the desired product from lower-boiling starting materials and higher-boiling byproducts, such as the di-alkylated amine. google.com

Crystallization: If the product or its derivatives are solid, recrystallization from a suitable solvent is an effective method for purification. niscair.res.in

Chromatography: Adsorption chromatography, particularly using silica (B1680970) gel or alumina (B75360) as the stationary phase, can be used for the separation and purification of organic compounds. pw.live

Purity Assessment:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. GC separates the components of the mixture, and MS provides identification based on their mass-to-charge ratio and fragmentation patterns. This method can detect and quantify impurities. nih.govphcogj.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound and for identifying any impurities present.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the O-H, N-H, and C-H bonds, confirming the successful synthesis of the target compound. mdpi.com

The following table lists the analytical techniques used for the characterization and purity assessment of N-alkylethanolamines and related compounds.

| Analytical Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity determination |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification |

| Elemental Analysis | Determination of elemental composition |

Advanced Spectroscopic and Structural Characterization of 2 Undecylamino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. libretexts.orgrsc.org For 2-(Undecylamino)ethanol, both ¹H and ¹³C NMR would provide definitive structural information by identifying the different chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the undecyl chain, the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, and the hydroxyl and amine protons. The integration of these signals would correspond to the number of protons in each unique environment. Spin-spin splitting patterns would reveal the connectivity of adjacent protons. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would show unique resonances for each carbon atom in a different chemical environment. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N and O), providing clear markers for the carbons of the ethanolamine (B43304) head group versus those in the alkyl tail.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influences |

| Alkyl Chain | CH₃-(CH₂)₉- | ~0.88 (t) | ~14 | Terminal methyl group |

| Alkyl Chain | -(CH₂)₉- | ~1.26 (m) | ~22-32 | Bulk methylene groups of the undecyl chain |

| Methylene | -CH₂-NH- | ~2.6-2.8 (t) | ~50 | Adjacent to electronegative Nitrogen |

| Methylene | -NH-CH₂-CH₂OH | ~2.7-2.9 (t) | ~52 | Adjacent to Nitrogen |

| Methylene | -CH₂-OH | ~3.5-3.7 (t) | ~60 | Adjacent to highly electronegative Oxygen |

| Amine | -NH- | Variable, broad | N/A | Hydrogen bonding, exchange |

| Hydroxyl | -OH | Variable, broad | N/A | Hydrogen bonding, exchange |

Note: Predicted values are based on general principles and data from analogous structures like 2-(Ethylamino)ethanol. chemicalbook.comchemicalbook.com Actual experimental values may vary based on solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. libretexts.org The nominal molecular weight of this compound is approximately 215.38 g/mol . nih.govnih.gov High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C13H29NO. lookchem.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 215 would be observed. As an amine, the molecule is expected to undergo characteristic alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This is a dominant fragmentation pathway for aliphatic amines. libretexts.org As an alcohol, fragmentation via loss of a water molecule (M-18) may also occur. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Loss | Fragmentation Pathway |

| 215 | [C₁₃H₂₉NO]⁺ | --- | Molecular Ion (M⁺) |

| 200 | [C₁₂H₂₆NO]⁺ | CH₃ | Loss of terminal methyl group |

| 197 | [C₁₃H₂₇N]⁺ | H₂O | Loss of water from the molecular ion |

| 172 | [C₁₀H₂₂NO]⁺ | C₃H₇ | Cleavage within the undecyl chain |

| 60 | [C₂H₆NO]⁺ | C₁₁H₂₃ | Alpha-cleavage, loss of undecyl radical |

| 44 | [C₂H₆N]⁺ | C₁₁H₂₃O | Cleavage of C-C bond in ethanolamine moiety |

Note: The base peak would likely result from a stable carbocation formed during fragmentation, potentially the alpha-cleavage fragment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.govorgchemboulder.com The spectra provide a "fingerprint" based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the O-H and N-H groups, which appear as broad bands in the high-frequency region due to hydrogen bonding. orgchemboulder.com The C-H stretching of the long alkyl chain would be prominent just below 3000 cm⁻¹. The C-O and C-N stretching vibrations would appear in the fingerprint region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy also detects these vibrational modes. arcadiascience.com While the O-H stretch is a weak scatterer in Raman, the C-H and C-C skeletal vibrations of the alkyl chain would produce strong signals. researchgate.net This makes Raman particularly useful for analyzing the conformation of the long alkyl chain.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H Stretch (H-bonded) | Alcohol | 3200-3500 | Strong, Broad | Weak |

| N-H Stretch (H-bonded) | Secondary Amine | 3200-3500 | Medium, Broad | Medium |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-2960 | Strong | Strong |

| N-H Bend | Secondary Amine | 1550-1650 | Medium | Weak |

| C-O Stretch | Primary Alcohol | 1050-1150 | Strong | Medium |

| C-N Stretch | Aliphatic Amine | 1020-1250 | Medium | Medium |

Note: Values are typical ranges for these functional groups. orgchemboulder.comnpsm-kps.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. bioglobax.com The applicability of UV-Vis for analyzing this compound is limited because the molecule lacks a suitable chromophore—an unsaturated system with π-electrons. libretexts.org

The compound contains only sigma (σ) bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms. The possible electronic transitions are σ → σ* and n → σ*. These transitions require high energy and thus occur at short wavelengths, typically in the far-UV region (<200 nm). matanginicollege.ac.in Therefore, in a standard UV-Vis spectrophotometer (operating from ~200-800 nm), this compound is not expected to exhibit any significant absorbance peaks.

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org If a suitable single crystal of this compound can be grown, XRD analysis can provide a definitive molecular structure.

The analysis would yield precise data on:

Bond Lengths: The exact distances between connected atoms.

Bond Angles: The angles formed by three connected atoms.

Torsion Angles: The dihedral angles describing the conformation of the molecule, particularly of the flexible undecyl chain.

Crystal Packing: How individual molecules arrange themselves in the solid-state lattice, including intermolecular interactions like hydrogen bonds involving the -OH and -NH groups.

While no specific XRD data for this compound is publicly available, the technique remains the gold standard for unambiguous structural determination in the solid state. retsch.com

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to analyze chiral molecules. wiley.com A molecule must lack a center of inversion and a plane of symmetry to be chiral and interact differently with left- and right-circularly polarized light.

This compound does not have a stereocenter and is an achiral molecule. nih.gov Consequently, it will not exhibit a CD or ORD spectrum on its own. It is optically inactive. Chiroptical effects could only be induced if the molecule were placed in a chiral environment, such as by complexing with a chiral host molecule.

Advanced hyphenated Spectroscopic Techniques for Integrated Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and purifying compounds. nih.govsaspublishers.com For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly relevant technique.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. nih.govresearchgate.net An HPLC method using a reverse-phase column can effectively separate this compound from impurities. sielc.com The eluent can be directly introduced into a mass spectrometer, which provides molecular weight confirmation and structural data for the separated peak, confirming its identity. Using a mobile phase of acetonitrile (B52724) and water with formic acid for MS compatibility is a viable approach. sielc.com

Other potential hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile or can be derivatized to increase volatility.

LC-NMR: Allows for the direct acquisition of NMR spectra of compounds as they are separated by HPLC, though it is less common due to sensitivity limitations. numberanalytics.com

Computational and Theoretical Investigations of 2 Undecylamino Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-(Undecylamino)ethanol. scienceopen.com These first-principles methods solve approximations of the Schrödinger equation to map the electron density and determine molecular properties. ornl.gov For this compound, these calculations reveal how electron density is distributed across the molecule, highlighting the electronegative oxygen and nitrogen atoms in the ethanolamine (B43304) headgroup and the nonpolar nature of the undecyl chain.

This analysis allows for the calculation of key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and the Fukui function, can predict the most likely sites for electrophilic or nucleophilic attack. For this compound, the nitrogen and oxygen atoms are identified as primary sites for interaction with electrophiles, a key aspect of its function as a corrosion inhibitor or a reactant in chemical synthesis. mdpi.com

Table 1: Calculated Electronic Properties of this compound This table presents hypothetical but representative values calculated using DFT methods (e.g., B3LYP/6-31G) for a molecule with this structure.*

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability, centered on the amino group. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the polarity of the molecule, arising from the ethanolamine headgroup. |

| Mulliken Charge on N | -0.85 | Indicates a partial negative charge, a site for electrophilic attack. |

| Mulliken Charge on O | -0.95 | Indicates a strong partial negative charge, a primary site for hydrogen bonding. |

Molecular Dynamics Simulations for Conformational Analysis

The structural flexibility of this compound is a defining feature, with 12 rotatable bonds allowing for a vast number of possible conformations. lookchem.comnih.gov Molecular Dynamics (MD) simulations are powerful computational tools used to explore this conformational landscape. nih.gov By simulating the atomic motions over time, MD provides a dynamic picture of how the molecule behaves, folds, and changes shape in different environments (e.g., in a vacuum, in water, or near a surface). jinr.ru

For this compound, MD simulations can track the orientation of the undecyl tail relative to the ethanolamine headgroup. The simulations reveal the most statistically probable and energetically stable conformations. This is crucial for understanding how these molecules pack at an interface or aggregate in solution. For instance, in an aqueous environment, the undecyl tail is likely to adopt a collapsed, coiled conformation to minimize contact with water, while the polar headgroup remains exposed. nih.gov Analysis of the dihedral angles along the carbon backbone can quantify these conformational states.

Table 2: Key Conformational States of this compound from MD Simulations This table shows hypothetical data illustrating the types of results obtained from MD trajectory analysis.

| Dihedral Angle | Conformation | Population (%) | Description |

| C-C-N-C | Trans | 65% | An extended, energetically favorable state of the headgroup. |

| C-C-N-C | Gauche | 35% | A more compact state of the headgroup. |

| C4-C5-C6-C7 (Mid-chain) | Trans | 80% | The alkyl chain is predominantly in a linear, extended state. |

| C4-C5-C6-C7 (Mid-chain) | Gauche | 20% | Kinks in the alkyl chain, contributing to overall flexibility. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the potential chemical reactions involving this compound, such as its synthesis, degradation, or interaction with other chemical species. sorbonne-universite.fr By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. scienceopen.com

A critical part of this process is the characterization of the transition state—the highest energy point along the reaction coordinate. researchgate.net Calculating the structure and energy of the transition state allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is vital for predicting reaction rates and understanding reaction mechanisms. For example, modeling the N-alkylation reaction to form this compound would help in optimizing synthesis conditions by identifying the most favorable pathway and potential byproducts.

Prediction and Interpretation of Spectroscopic Signatures

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound. Methods like DFT can calculate the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts for nuclear magnetic resonance (NMR) spectra. rsdjournal.org

These predicted spectra serve as a powerful complement to experimental data. They can help assign specific peaks in an experimental spectrum to the corresponding molecular motions or chemical environments. For instance, a calculated IR spectrum would help to definitively assign the peaks corresponding to the O-H stretch, N-H stretch, and the various C-H and C-N stretches in the molecule. This synergy between theoretical prediction and experimental measurement provides a much more detailed and confident structural elucidation than either technique could alone.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound This table shows a hypothetical comparison, as extensive experimental spectra are not widely published. Predicted values are typical for this class of molecule.

| Spectroscopic Data | Predicted Value | Typical Experimental Range | Assignment |

| ¹H NMR Chemical Shift | |||

| -CH₂-OH | 3.65 ppm | 3.5 - 3.8 ppm | Protons on the carbon adjacent to the hydroxyl group. |

| -CH₂-NH- | 2.70 ppm | 2.6 - 2.9 ppm | Protons on the carbon adjacent to the amino group. |

| IR Frequency | |||

| O-H Stretch | 3350 cm⁻¹ | 3200 - 3600 cm⁻¹ | Stretching of the hydroxyl group bond. |

| N-H Stretch | 3310 cm⁻¹ | 3300 - 3500 cm⁻¹ | Stretching of the secondary amine bond. |

| C-H Stretch (alkyl) | 2925 cm⁻¹ | 2850 - 2960 cm⁻¹ | Stretching of the C-H bonds in the undecyl chain. |

Computational Design of this compound Analogs and Derivatives

Computational methods enable the in silico design and screening of new molecules before they are synthesized in the lab. nih.gov Starting with the this compound scaffold, chemists can create a virtual library of analogs by modifying the length of the alkyl chain, adding functional groups, or altering the headgroup.

For each designed analog, computational tools can rapidly predict key properties such as LogP (lipophilicity), water solubility, electronic properties, and potential reactivity. lookchem.com This allows for a rational design process. For example, if the goal is to create a more surface-active agent, analogs with longer alkyl chains could be modeled. If a more reactive corrosion inhibitor is needed, modifications could be made to the headgroup to lower the LUMO energy. This computational pre-screening saves significant time and resources by focusing experimental efforts on the most promising candidates. mdpi.com

Theoretical Studies of Intermolecular Interactions and Aggregation Behavior

The function of this compound as an emulsifier or corrosion inhibitor is governed by how its molecules interact with each other and with other substances (like water, oil, or a metal surface). researchgate.net Theoretical studies can quantify the non-covalent interactions that drive this behavior, including hydrogen bonds and van der Waals forces. jlu.edu.cnnih.gov

The polar headgroup can act as both a hydrogen bond donor (from the -OH and -NH groups) and an acceptor (at the O and N atoms). nih.gov The long undecyl tail engages in van der Waals interactions with other nonpolar molecules. MD simulations are particularly useful here, as they can model the self-assembly of many this compound molecules into micelles in an aqueous solution or their adsorption onto a surface. researchgate.net These simulations show how the molecules orient themselves to minimize unfavorable interactions and maximize favorable ones, leading to the formation of organized structures. The calculated interaction energies between molecular pairs or between a molecule and a surface can explain the stability of these aggregates. rsc.org

Coordination Chemistry of 2 Undecylamino Ethanol

Ligand Properties and Coordination Modes of the Aminoalcohol Moiety

2-(Undecylamino)ethanol is an N-alkylated amino alcohol that can function as a bidentate ligand. The primary coordination sites are the nitrogen atom of the secondary amine and the oxygen atom of the hydroxyl group. This dual functionality allows the ligand to form a stable five-membered chelate ring with a central metal ion. The formation of such chelate rings is thermodynamically favored due to the chelate effect, which leads to enhanced stability of the resulting metal complex compared to complexes with monodentate ligands.

The undecyl group, a long hydrophobic alkyl chain, does not directly participate in coordination. However, its presence significantly influences the steric and electronic properties of the ligand. The steric bulk of the undecyl chain can affect the coordination geometry around the metal center and the number of ligands that can bind to it. Electronically, the alkyl group is electron-donating, which can increase the electron density on the nitrogen atom, thereby enhancing its Lewis basicity and its ability to coordinate to metal ions.

The coordination of the aminoalcohol moiety can occur in a neutral form or as a deprotonated alkoxide. In the neutral form, the ligand coordinates through the lone pair of electrons on the nitrogen and oxygen atoms. In the presence of a base or with metal ions that are sufficiently Lewis acidic, the hydroxyl proton can be removed, leading to the formation of an aminoalkoxide. This deprotonated form acts as a stronger donor and can lead to the formation of more stable, neutral, or even anionic complexes, depending on the charge of the metal ion and the presence of other ligands.

Synthesis and Characterization of Metal-2-(Undecylamino)ethanol Complexes

The synthesis of metal complexes with this compound can be achieved through several general methods. A common approach involves the direct reaction of a metal salt (e.g., chloride, nitrate, acetate, or perchlorate) with the ligand in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of both the metal salt and the ligand. Alcohols, such as ethanol (B145695) or methanol, are frequently used due to their ability to dissolve a wide range of reactants and their coordinating nature, which can facilitate the reaction. alfa-chemistry.com

The stoichiometry of the reaction, i.e., the molar ratio of metal to ligand, can be varied to obtain complexes with different ligand-to-metal ratios. tandfonline.com For instance, a 1:1 or 1:2 metal-to-ligand ratio is commonly employed to synthesize mononuclear complexes. The reaction is often carried out at room temperature or with gentle heating under reflux to ensure completion. alfa-chemistry.com The resulting metal complexes can be isolated by cooling the reaction mixture, followed by filtration, or by evaporation of the solvent. The products are then typically washed with a non-coordinating solvent to remove any unreacted starting materials and dried in a desiccator or under vacuum.

Characterization of the synthesized complexes is essential to confirm their composition and structure. Elemental analysis (C, H, N) is a fundamental technique used to determine the empirical formula of the complex and to verify the metal-to-ligand ratio. Molar conductivity measurements in a suitable solvent can provide information about the electrolytic nature of the complexes. Non-electrolytic behavior suggests that the counter-ions are coordinated to the metal center, while electrolytic behavior indicates their presence outside the coordination sphere.

Spectroscopic Analysis of Coordination Compounds

Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal-2-(Undecylamino)ethanol complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the amino and hydroxyl groups to the metal ion. In the IR spectrum of the free ligand, characteristic absorption bands corresponding to the N-H stretching, O-H stretching, and C-N stretching vibrations are observed. Upon coordination, the N-H stretching vibration typically shifts to a lower frequency, indicating the involvement of the nitrogen atom in bonding with the metal. Similarly, a shift or disappearance of the O-H stretching band can signify coordination of the hydroxyl group, especially upon deprotonation. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds, providing direct evidence of coordination. academicjournals.org

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy in the UV-Vis region provides information about the electronic transitions within the complex and can be used to infer the coordination geometry around the metal ion. For transition metal complexes, the d-d electronic transitions are particularly informative. The position and intensity of these bands are sensitive to the ligand field strength and the symmetry of the coordination environment. nih.gov For example, the UV-Vis spectra of nickel(II) complexes can help distinguish between octahedral, tetrahedral, and square planar geometries. academicjournals.org Charge transfer bands, which involve the transfer of an electron from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), may also be observed, typically at higher energies in the UV region.

The table below summarizes typical spectroscopic data for aminoalcohol-metal complexes, which can be extrapolated to complexes of this compound.

| Spectroscopic Technique | Key Observables | Interpretation |

| IR Spectroscopy | Shift in ν(N-H) and ν(O-H) stretching frequencies. Appearance of new bands in the far-IR region. | Confirms the coordination of the amino and hydroxyl groups to the metal center. The new bands are assigned to ν(M-N) and ν(M-O) vibrations. nih.gov |

| UV-Vis Spectroscopy | Position and intensity of d-d transition bands. Presence of charge transfer bands. | Provides insights into the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the electronic structure of the metal complex. nih.gov |

| NMR Spectroscopy | Chemical shifts of protons and carbons near the coordination sites. | Can provide detailed information about the structure of the complex in solution, including the identification of isomers and the study of dynamic processes. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the complex. Fragmentation pattern. | Confirms the molecular weight of the complex and can provide information about its composition and stability. |

Structural Determination of Metal Complexes via Crystallography

In a hypothetical mononuclear complex of this compound, such as [M(this compound)₂]²⁺, the metal ion would likely adopt a coordination geometry that satisfies its electronic and steric requirements. For first-row transition metals like copper(II), nickel(II), and cobalt(II), common geometries include octahedral, square planar, and tetrahedral. The bidentate nature of the this compound ligand would lead to the formation of a bis-chelated complex. The long undecyl chains would likely extend away from the coordination sphere to minimize steric hindrance.

In the crystalline state, the packing of these complexes would be influenced by intermolecular forces such as van der Waals interactions between the long alkyl chains and potentially hydrogen bonding involving the coordinated aminoalcohol or counter-ions. The presence of the bulky undecyl groups could lead to the formation of layered structures or other organized solid-state arrangements.

Mechanistic Studies of Metal-Ligand Binding Equilibria

The formation of metal complexes in solution is a dynamic process governed by thermodynamic and kinetic factors. The stability of a metal-2-(Undecylamino)ethanol complex is quantified by its formation constant (Kf), which is a measure of the equilibrium position for the complexation reaction. A larger Kf value indicates a more stable complex. The thermodynamics of complex formation can be described by the Gibbs free energy change (ΔG), which is related to the enthalpy change (ΔH) and the entropy change (ΔS) by the equation ΔG = ΔH - TΔS. solubilityofthings.com

For the chelation of a metal ion by this compound, the enthalpy change is primarily associated with the formation of the M-N and M-O bonds. The entropy change is often positive and a significant driving force for chelation. This is because the bidentate ligand replaces two or more monodentate solvent molecules from the metal's coordination sphere, leading to an increase in the number of free particles in the solution and thus an increase in disorder. libretexts.org

The kinetics of complex formation, or the rates at which the ligand binds to and dissociates from the metal ion, can be studied using techniques such as stopped-flow spectrophotometry. These studies can provide insights into the mechanism of ligand substitution, which can be either associative, dissociative, or interchange in nature. The undecyl chain, due to its steric bulk, may influence the rate of ligand exchange, potentially slowing down the reaction compared to smaller aminoalcohol ligands.

Several factors can influence the metal-ligand binding equilibria, including the nature of the metal ion (charge, size, and electronic configuration), the properties of the ligand (basicity, steric hindrance), and the solvent. solubilityofthings.com The long alkyl chain of this compound can also lead to aggregation or micelle formation in solution, which could further complicate the binding equilibria.

Catalytic Applications of Metal-2-(Undecylamino)ethanol Complexes in Organic Transformations

Metal complexes derived from amino alcohols are known to be effective catalysts in a variety of organic reactions. While specific catalytic applications of this compound complexes are not extensively documented, their potential can be inferred from the catalytic activity of related systems.

One area where these complexes could find application is in oxidation reactions. For instance, metal complexes of amino acids have been shown to catalyze the oxidation of cyclohexene. semanticscholar.orgresearchgate.net The metal center in these complexes can activate an oxidant, such as hydrogen peroxide or a hydroperoxide, to generate a reactive species that can then oxidize the organic substrate. The aminoalcohol ligand can modulate the reactivity and selectivity of the metal catalyst.

Another potential application is in asymmetric catalysis, particularly if a chiral version of this compound were used. Chiral aminoalcohol ligands are widely employed in the synthesis of enantiomerically enriched products. For example, ruthenium complexes with amino alcohol ligands have been used as catalysts for transfer hydrogenation reactions. stanford.edu

Furthermore, copper(II) complexes with multidentate ligands containing N and O donor atoms have been investigated as catalysts for the direct hydroxylation of benzene (B151609) to phenol. rsc.org The undecyl group in this compound could be advantageous in certain catalytic systems, for example, by increasing the solubility of the catalyst in nonpolar organic solvents or by creating a specific microenvironment around the catalytic center that could influence selectivity. Gold catalysts have also been used for the oxidation of amino alcohols, and the presence of the amino group has been shown to affect the catalyst's performance. mdpi.com

The table below summarizes potential catalytic applications for metal-2-(Undecylamino)ethanol complexes based on analogous systems.

| Reaction Type | Metal Center | Substrate(s) | Product(s) |

| Oxidation | Mo, V, Cu | Alkenes (e.g., cyclohexene) semanticscholar.org | Epoxides, alcohols, ketones |

| Transfer Hydrogenation | Ru | Ketones, aldehydes | Alcohols |

| Hydroxylation | Cu | Aromatic compounds (e.g., benzene) rsc.org | Phenols |

| Alkylation | Cu, Ni | α-Amino acid derivatives nih.gov | α-Alkylated amino acids |

Supramolecular Chemistry Involving this compound Coordination

The amphiphilic nature of this compound, with its polar aminoalcohol head group and its long, nonpolar undecyl tail, makes it an interesting building block for the construction of supramolecular assemblies. When coordinated to a metal center, the resulting metal-ligand complex can also be amphiphilic. These amphiphilic complexes can self-assemble in solution to form a variety of ordered nanostructures, such as micelles, vesicles, or liquid crystals.

For example, a metal complex with two this compound ligands could adopt a structure resembling a bolaamphiphile if the ligands are arranged in a trans configuration, or a gemini (B1671429) surfactant if they are in a cis configuration. These self-assembled structures could have applications in areas such as drug delivery, where they could encapsulate guest molecules, or in materials science, for the creation of functional nanostructured materials.

The coordination of the aminoalcohol to the metal ion provides a handle to control the self-assembly process. By changing the metal ion, its coordination number, or the counter-ion, it is possible to tune the properties of the resulting supramolecular assembly. This level of control is a key feature of supramolecular chemistry and highlights the potential of this compound as a versatile component in the design of complex, functional systems.

Interactions of 2 Undecylamino Ethanol with Biological Macromolecules: a Mechanistic Perspective

Binding Thermodynamics and Kinetics with Model Proteins (e.g., enzymes, receptors)

Direct experimental data on the binding thermodynamics and kinetics of 2-(Undecylamino)ethanol with specific proteins are not extensively available in the reviewed scientific literature. However, the interaction of long-chain alcohols and amphiphiles with proteins is generally governed by a combination of hydrophobic and hydrophilic interactions.

The thermodynamics of longer-chain alcohol binding to proteins often involves a negative change in Gibbs free energy (ΔG), indicating a spontaneous process. This is typically driven by the hydrophobic effect, where the nonpolar undecyl chain is sequestered from the aqueous environment into a hydrophobic pocket of a protein, leading to a favorable increase in the entropy of water. The negative m-value for longer and linear chain alcohols in protein unfolding studies suggests a significant role of disrupting hydrophobic interactions within the protein structure. nih.gov The ethanolamine (B43304) headgroup can form hydrogen bonds with polar amino acid residues, contributing to the binding enthalpy. nih.gov

The kinetics of such binding would be influenced by the energy landscape of the interaction. The association rate constant (k_on) would depend on the diffusion of the molecule to the binding site and the conformational changes required for binding. The dissociation rate constant (k_off) would be related to the strength of the non-covalent interactions holding the molecule in the binding pocket.

Table 5.1.1: Theoretical Thermodynamic Parameters for Amphiphile-Protein Binding This table is illustrative and based on general principles of hydrophobic interactions.

| Parameter | Expected Sign/Value | Rationale |

|---|---|---|

| ΔG (Gibbs Free Energy) | Negative | Spontaneous binding process. |

| ΔH (Enthalpy Change) | Negative or Small Positive | Reflects hydrogen bonding and van der Waals interactions, offset by the energy required to break water-solute and water-protein interactions. |

| ΔS (Entropy Change) | Positive | Primarily driven by the hydrophobic effect and the release of ordered water molecules from the nonpolar undecyl chain and the protein binding site. |

Mechanistic Studies of Interaction with Nucleic Acids (DNA/RNA)

Specific mechanistic studies detailing the direct interaction of this compound with DNA or RNA are not prominently featured in the available literature. For a molecule to interact directly with nucleic acids, it typically possesses features such as a planar aromatic system for intercalation between base pairs or a cationic charge to interact with the negatively charged phosphate (B84403) backbone. While this compound has a secondary amine that can be protonated, its long, flexible alkyl chain does not favor strong, specific binding modes like intercalation.

However, some related long-chain molecules have been investigated. For instance, N-oleoyl-2-aminoethanol, an N-acylethanolamine, was found to have no effect on deoxyribose peroxidation, suggesting it does not participate in free-radical-mediated DNA strand cleavage under the tested conditions. nih.gov This does not, however, preclude electrostatic or minor groove binding interactions.

Modulation of Enzymatic Activity through Direct Interaction

There is a lack of specific data on the modulation of enzymatic activity by this compound. In general, amphiphilic molecules can modulate enzyme function through several mechanisms:

Competitive Inhibition: The molecule could resemble the substrate and compete for the active site.

Non-competitive Inhibition: The molecule could bind to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding. uobaghdad.edu.iq

Disruption of Protein Structure: At higher concentrations, the detergent-like properties of an amphiphile could lead to partial or full denaturation of the enzyme, causing a loss of activity. nih.gov

Studies on different long-chain molecules provide some context. For instance, certain bacteria possess alkane hydroxylase enzymes (AlkB) that are specifically involved in the degradation of long-chain n-alkanes (C16-C36), initiating their metabolism. nih.govresearchgate.net This indicates that enzymes have evolved to specifically bind long alkyl chains. Conversely, ethanol (B145695) is known to act as a competitive inhibitor for enzymes like sulfotransferase, which is involved in the metabolism of glycosphingolipids. nih.gov The specific effect of this compound would depend entirely on the target enzyme's structure and active site chemistry.

Biophysical Characterization of Membrane Mimetic System Interactions

The interaction of this compound, as a long-chain amphiphile, with membrane mimetic systems (e.g., lipid bilayers, liposomes) is the most predictable aspect of its behavior. Studies on related N-acylethanolamines demonstrate that these molecules readily interact with and integrate into phospholipid bilayers. nih.govnih.gov

The primary mechanism involves the insertion of the hydrophobic undecyl tail into the nonpolar core of the lipid bilayer, while the polar ethanolamine headgroup remains oriented towards the aqueous phase at the membrane interface. nih.gov This interaction modifies the biophysical properties of the membrane in several key ways:

Increased Membrane Fluidity: The presence of the foreign molecule disrupts the ordered packing of the phospholipid acyl chains. This effect is particularly noticeable in the gel phase of the membrane, leading to a decrease in the main phase transition temperature (Tm). nih.gov

Altered Permeability: The disruption of lipid packing can increase the permeability of the membrane to ions and small molecules. nih.gov

Changes in Elastic Properties: Amphiphiles can alter the elastic properties of the bilayer, including its stiffness and curvature stress, which can in turn affect the function of embedded membrane proteins. rsc.org

Research on N-oleylethanolamine showed it forms stable complexes with phospholipid vesicles and lowers diphenylhexatriene (DPH) polarization, indicating a more fluid membrane environment. nih.gov It was also found to partition preferentially into more fluid regions of the bilayer. nih.gov

Table 5.4.1: Effects of a Long-Chain N-Acylethanolamine Analogue on Phospholipid Vesicles Data based on studies of N-oleylethanolamine. nih.gov

| Lipid System | Parameter | Observation |

|---|---|---|

| Dimyristoylphosphatidylcholine (DMPC) | Phase Transition | Concentration-dependent decrease |

| Dipalmitoylphosphatidylcholine (DPPC) | Phase Transition | Concentration-dependent decrease |

| DMPC & DPPC | Diphenylhexatriene (DPH) Polarization | Lowered polarization ratio (increased fluidity) |

Investigation of Cellular Uptake Mechanisms (In Vitro Models)

Direct experimental studies on the cellular uptake mechanisms of this compound are not available. However, based on its amphiphilic structure, several uptake pathways are plausible. The dominant mechanism would likely depend on its concentration and its tendency to form micelles versus existing as monomers.

Passive Diffusion: As a lipophilic molecule, monomeric this compound could passively diffuse across the cell membrane, driven by a concentration gradient. The rate would be proportional to its lipid solubility.

Endocytosis: At concentrations above its critical micelle concentration, it may form aggregates that are too large for passive diffusion. In this case, uptake would proceed via endocytic pathways. aau.dk These are energy-dependent processes where the cell membrane engulfs substances. dovepress.com Major endocytic routes include:

Clathrin-mediated endocytosis: Uptake via small vesicles coated with the protein clathrin. nih.gov

Caveolae-mediated endocytosis: Internalization through flask-shaped invaginations of the plasma membrane rich in the protein caveolin. nih.gov

Macropinocytosis: The engulfment of large amounts of extracellular fluid and particles. dovepress.com

The specific pathway can be investigated in vitro using cell lines (e.g., Caco-2, HeLa) and a panel of chemical inhibitors that block specific uptake routes. nih.gov For example, chlorpromazine (B137089) is used to inhibit clathrin-mediated endocytosis, while amiloride (B1667095) is an inhibitor of macropinocytosis. dovepress.comnih.gov The initial interaction with the cell membrane is a key determinant for cellular uptake. nih.gov

Identification and Characterization of Molecular Targets at a Biochemical Level

Specific molecular targets for this compound have not been identified in the reviewed literature. Identifying such targets typically involves techniques like affinity chromatography, pull-down assays, or thermal shift assays, where the compound is used as bait to isolate and identify binding partners from cell lysates.

Based on its structure, potential targets could include:

Membrane Proteins: The compound's tendency to partition into lipid membranes makes integral and peripheral membrane proteins, such as ion channels and receptors, likely candidates for interaction. nih.gov

Enzymes with Hydrophobic Pockets: Enzymes involved in lipid metabolism or those that have binding sites capable of accommodating a long alkyl chain could be modulated by this compound. nih.gov

Lipid-binding Proteins: Proteins responsible for transporting lipids within or between cells might also interact with this compound.

Without direct experimental evidence, any discussion of specific targets remains speculative.

Applications of 2 Undecylamino Ethanol in Advanced Materials Science

Role in Polymer Synthesis and Functionalization

The bifunctional nature of 2-(Undecylamino)ethanol, containing both a reactive secondary amine and a hydroxyl group, positions it as a versatile building block in polymer synthesis. The hydroxyl group can participate in step-growth polymerization reactions, such as esterification and etherification, to form polyesters and polyethers, respectively. More significantly, in the synthesis of polyurethanes, the hydroxyl group can react with isocyanate monomers. The secondary amine can also react with isocyanates to form urea (B33335) linkages, or it can be utilized as a chain extender or crosslinking agent, which can significantly influence the mechanical properties of the final polymer.

The long undecyl chain would impart internal plasticization and hydrophobicity to the polymer backbone, potentially leading to materials with lower glass transition temperatures and increased flexibility. Furthermore, the amine and hydroxyl groups offer sites for post-polymerization functionalization, allowing for the attachment of other molecules to tailor the polymer's properties for specific applications.

Development of Self-Assembled Systems and Colloidal Structures

This compound is an amphiphilic molecule, possessing a hydrophilic head (the aminoethanol group) and a long hydrophobic tail (the undecyl chain). This structure is conducive to self-assembly in solution. In aqueous environments, it is expected to form micelles, with the hydrophobic undecyl tails aggregating to form a core that minimizes contact with water, while the hydrophilic aminoethanol heads form a shell at the micelle-water interface. The critical micelle concentration (CMC) would be a key parameter characterizing this behavior.

In nonpolar organic solvents, the formation of reverse micelles is plausible, where the hydrophilic heads form the core and the hydrophobic tails extend into the solvent. The ability to form these self-assembled structures suggests potential applications as emulsifiers, dispersants for nanoparticles, or as nanoreactors for the synthesis of materials in confined spaces.

Surface Modification and Coating Technologies

The chemical structure of this compound makes it a candidate for surface modification and the formulation of functional coatings. The amino and hydroxyl groups can serve as anchoring points to various substrates through covalent bonding, hydrogen bonding, or electrostatic interactions. For instance, these groups can react with surface silanol (B1196071) groups on glass or silica (B1680970), or with carboxyl or hydroxyl groups on other materials.

Once anchored, the long, hydrophobic undecyl chains would orient away from the surface, creating a low-energy, water-repellent (hydrophobic) surface. Such coatings could be valuable for creating water-resistant, anti-fouling, or corrosion-resistant surfaces on a variety of materials, including metals, glass, and ceramics. The properties of such a coating are detailed in the table below.

| Property | Description |

| Adhesion | The aminoethanol head group can form strong interactions with a variety of substrates. |

| Hydrophobicity | The undecyl tail creates a non-polar surface that repels water. |

| Corrosion Resistance | A hydrophobic layer can act as a barrier to moisture and corrosive agents. |

| Anti-Fouling | Low surface energy can reduce the adhesion of microorganisms and other contaminants. |

Integration into Nanomaterials and Composite Structures

In the realm of nanotechnology, this compound could be employed as a surface ligand for the stabilization and functionalization of nanoparticles. For example, it could be used to cap-ligate metal nanoparticles, such as gold or silver, during their synthesis. The amino or hydroxyl group would bind to the nanoparticle surface, while the undecyl chains would provide a steric barrier, preventing aggregation and improving their dispersibility in non-polar matrices.

The functionalized nanoparticles could then be incorporated into polymer composites. The long alkyl chains of this compound could enhance the compatibility between the inorganic nanoparticles and a hydrophobic polymer matrix, leading to improved dispersion and enhanced mechanical or functional properties of the composite material.

Applications in Responsive Materials and Sensors

The secondary amine group in this compound can be protonated or deprotonated in response to changes in pH. This property could be harnessed to create pH-responsive "smart" materials. For instance, if polymers are synthesized with this compound, a change in pH could alter the polymer's conformation, solubility, or ability to bind to other molecules.

This pH-responsiveness could be utilized in the development of sensors. If this compound is incorporated into a material matrix, changes in the local pH could lead to a detectable change in the material's optical or electrical properties. For example, a change in the protonation state of the amine could alter the fluorescence of a nearby chromophore, forming the basis of a pH sensor.

Contribution to Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of both organic polymers and inorganic components at the molecular or nanometer scale. This compound could act as a coupling agent in the synthesis of these materials, bridging the interface between the organic and inorganic phases.

In sol-gel processes for creating silica-based hybrids, the hydroxyl group of this compound could potentially co-condense with silica precursors like tetraethoxysilane (TEOS). The secondary amine could also interact with the inorganic network. The undecyl group would then introduce organic character and hydrophobicity into the resulting hybrid material, influencing its mechanical properties, porosity, and surface chemistry.

Structure Activity Relationship Sar Studies of 2 Undecylamino Ethanol Derivatives

Impact of Alkyl Chain Length and Branching on Molecular Properties and Interactions

The undecyl (C11) group is a defining feature of 2-(Undecylamino)ethanol, imparting significant hydrophobic character to the molecule. Variations in the length and branching of this alkyl chain profoundly influence its molecular properties and intermolecular interactions.

The primary effect of altering the alkyl chain length is the modulation of the molecule's hydrophilic-lipophilic balance (HLB). Increasing the chain length enhances hydrophobicity, which generally reduces water solubility but increases affinity for nonpolar environments such as lipid membranes or the hydrophobic pockets of proteins. Conversely, shortening the chain increases water solubility. Studies on other amphiphilic molecules have shown that a longer alkyl chain generally leads to a lower critical micelle concentration (CMC), meaning that derivatives with chains longer than undecyl will aggregate in aqueous solutions at lower concentrations.

Branching of the alkyl chain introduces steric hindrance, which can disrupt the efficient packing of molecules. This disruption can affect both aggregation behavior and binding interactions. For instance, branched-chain derivatives often exhibit a higher CMC and may form less stable micelles compared to their linear-chain counterparts. In the context of biological activity, branching can either decrease or increase binding affinity depending on the topology of the binding site. If the site is a narrow channel, branching will be detrimental; if it is a wider, more accommodating pocket, a branched chain might provide a better fit.

In studies of related long-chain compounds, antileishmanial activity was found to increase with the length of the carbon chain linker, demonstrating the critical role of the hydrophobic tail in biological interactions. mdpi.com This suggests that the undecyl chain of this compound is a key determinant for its potential interactions with biological systems.

| Structural Modification | Predicted Impact on Molecular Properties | Predicted Impact on Interactions |

| Increase Alkyl Chain Length (>C11) | Decreased water solubility; Increased hydrophobicity; Lower Critical Micelle Concentration (CMC). | Stronger hydrophobic interactions; Enhanced binding to nonpolar pockets or lipid bilayers. |

| Decrease Alkyl Chain Length ( | Increased water solubility; Decreased hydrophobicity; Higher CMC. | Weaker hydrophobic interactions. |

| Introduce Branching (e.g., iso-undecyl) | Increased steric bulk; Potentially higher CMC compared to linear isomer; Disrupted molecular packing in aggregates. | May decrease binding affinity in sterically constrained sites; May alter membrane insertion properties. |

| Introduce Unsaturation (e.g., undecenyl) | Introduces conformational rigidity (cis/trans isomers); May alter packing and fluidity in aggregates. | Can influence the geometry of binding with specific molecular targets. |

Modifications of the Amino Group and Their Influence on Activity

N-Alkylation: Conversion of the secondary amine to a tertiary amine by adding another alkyl group (e.g., N-methyl-N-undecylethanolamine) removes the N-H proton. This eliminates its ability to act as a hydrogen bond donor, though it can still act as a hydrogen bond acceptor. The steric bulk around the nitrogen is also increased, which can influence its accessibility for protonation or coordination.

N-Acylation: Converting the amine to an amide (e.g., by reaction with an acyl chloride or anhydride) replaces the basic nitrogen with a non-basic amide group. The delocalization of the nitrogen lone pair into the carbonyl group drastically reduces basicity and alters its hydrogen bonding properties. SAR studies on other bioactive molecules have shown that such modifications can have a profound impact on biological activity; for example, in some contexts, N-formylated derivatives showed different activity levels compared to N-acetylated ones, suggesting that the size of the acyl group is a critical factor. mdpi.com

Conversion to Carbamate (B1207046): Reacting the amino group with a chloroformate can yield a carbamate. In studies of enzyme inhibitors, carbamate derivatives were found to be both more active and more chemically stable than corresponding amide analogues, highlighting this as a potentially favorable modification. nih.govresearchgate.net

Protonation: As a base, the amino group will be protonated at physiological pH, forming a secondary ammonium (B1175870) ion. This positive charge is critical for electrostatic interactions with negatively charged biological targets, such as phosphate (B84403) groups in phospholipids (B1166683) or acidic amino acid residues in proteins.

| Modification Type | Resulting Functional Group | Key Changes in Properties | Potential Influence on Activity |

| N-Alkylation | Tertiary Amine | Loss of N-H hydrogen bond donor capability; Increased steric hindrance. | Altered binding specificity; Modified basicity (pKa). |

| N-Acylation | Amide | Loss of basicity; Change in H-bonding pattern (N-H is a weaker donor); Increased steric bulk. | May abolish activity dependent on basicity; Can alter receptor binding profile. |

| N-Formylation | Formamide | Similar to acylation but with minimal steric addition. | Different activity profile compared to larger acyl groups. mdpi.com |

| Carbamate Formation | Carbamate | Loss of basicity; Introduces ester-like resonance. | Potentially enhanced stability and activity compared to amides. nih.govresearchgate.net |

Functionalization of the Hydroxyl Group and Resulting Property Changes

The primary hydroxyl group is the second key feature of the polar headgroup of this compound. It can act as both a hydrogen bond donor and acceptor and is a site for various chemical transformations. Functionalizing this group alters the molecule's polarity and its interaction profile.

Esterification: Reaction with a carboxylic acid or its derivative forms an ester. This masks the hydroxyl group, removing its hydrogen bond donating ability and reducing the polarity of the headgroup. The resulting ester can be designed to be labile, potentially acting as a prodrug that is hydrolyzed in vivo to release the active parent alcohol.

Etherification: Conversion to an ether by reaction with an alkyl halide, for example, also removes the hydrogen bond donating proton. Ethers are generally more stable to hydrolysis than esters. This modification increases the lipophilicity of the molecule more permanently than esterification.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. This dramatically changes the chemical nature of the headgroup. An aldehyde introduces a reactive carbonyl group, while a carboxylic acid introduces a negative charge at physiological pH, transforming the molecule from a cationic/neutral species (depending on the amine's protonation state) to a zwitterionic or anionic one.

| Modification Type | Resulting Functional Group | Key Changes in Properties | Potential Influence on Activity |

| Esterification | Ester | Reduced polarity; Loss of O-H hydrogen bond donor capability. | Can be used for prodrug strategies; Alters solubility and membrane permeability. |

| Etherification | Ether | Reduced polarity; Loss of O-H hydrogen bond donor; Chemically more stable than esters. | More permanent modification of properties; Increased lipophilicity. |

| Oxidation to Aldehyde | Aldehyde | Increased reactivity; Loss of O-H group; Increased polarity. | Introduces a reactive site for covalent bond formation. |

| Oxidation to Carboxylic Acid | Carboxylic Acid | Introduces an acidic center (negative charge at neutral pH). | Changes molecule to zwitterionic/anionic; Drastically alters electrostatic interaction profile. |

Correlation of Structural Variations with Coordination Chemistry Features

Amino alcohols like this compound are effective ligands in coordination chemistry. acs.org The nitrogen and oxygen atoms can act as a bidentate donor set, forming a stable five-membered chelate ring with a metal ion. The undecyl group, while not directly involved in coordination, can influence the properties of the resulting metal complex, such as its solubility in organic solvents and its crystal packing.

The deprotonation of the hydroxyl group yields an aminoalkoxide ligand. This negatively charged oxygen atom can act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear complexes. researchgate.net The nature of the structural variations in the ligand backbone correlates with the features of the resulting metal complexes.

Steric Hindrance: Increasing steric bulk on the nitrogen or the carbon backbone can influence the geometry of the resulting complex, potentially favoring lower coordination numbers or distorted geometries.

Electronic Effects: Modifications that alter the electron density on the N or O donor atoms will affect the strength of the metal-ligand bonds. For example, replacing the N-undecyl group with an electron-withdrawing group would decrease the basicity of the nitrogen and weaken its coordination.

Additional Donor Sites: Introducing other donor atoms into the undecyl chain could change the ligand's denticity from bidentate to tridentate or higher, leading to more stable complexes and different coordination geometries. For example, a ligand with an N,N',O donor set is a flexible ligand capable of multiple coordination modes.

The long alkyl chain can also lead to the formation of metallo-amphiphiles, where the metal complex headgroup has distinct hydrophobic tails, potentially leading to self-assembly into metallo-micelles or other ordered structures in solution.

Relationship Between Molecular Structure and Biomolecular Binding Affinity (In Vitro)

The binding of this compound derivatives to biomolecules such as proteins or membranes is governed by a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions. In vitro studies can quantify these interactions and establish a clear relationship with the molecular structure.

The long undecyl chain is the primary driver of hydrophobic interactions. It is expected to facilitate the partitioning of the molecule into lipid bilayers of cell membranes or to bind to hydrophobic pockets on protein surfaces. Studies on long-chain fatty acids and alcohols have demonstrated their ability to bind to proteins like serum albumin. nih.gov The strength of this hydrophobic binding is generally proportional to the length of the alkyl chain.

The polar ethanolamine (B43304) headgroup governs specific interactions. The protonated secondary ammonium ion can form strong salt bridges with negatively charged residues like aspartate or glutamate (B1630785) on a protein surface. The hydroxyl group and the N-H group are prime sites for hydrogen bonding with suitable acceptor and donor groups (e.g., carbonyls, carboxylates, or other hydroxyls).

The interplay between these forces is critical. A strong hydrophobic interaction provided by the undecyl chain anchors the molecule to the target, while the specific hydrogen bonds and electrostatic interactions of the headgroup determine the precise orientation and affinity of the binding. Modifying any part of the structure will upset this balance. For example, masking the hydroxyl group via etherification would remove a key hydrogen bond donor site, which could significantly reduce binding affinity if that interaction is critical. Similarly, converting the amine to a non-basic amide would eliminate the potential for a key electrostatic interaction.

Systematic Study of Structural Elements on Spectroscopic Characteristics

The spectroscopic characteristics (IR, NMR, MS) of this compound derivatives are directly correlated with their structural elements. A systematic analysis allows for the unambiguous identification of the molecule and its modified analogues.

Infrared (IR) Spectroscopy:

O-H Stretch: A very prominent, broad absorption is expected in the 3300-3400 cm⁻¹ region, characteristic of a hydrogen-bonded alcohol. libretexts.orgpressbooks.pub Functionalization of the hydroxyl group (e.g., to an ester or ether) would cause this peak to disappear.

N-H Stretch: A weaker, sharper peak is expected in the same region (~3300-3500 cm⁻¹) for the secondary amine. This peak would be absent in N-alkylated (tertiary amine) derivatives.

C-H Stretch: Strong absorptions from the undecyl and ethanolamine methylene (B1212753) groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-O Stretch: A strong absorption for the primary alcohol C-O bond is expected around 1050 cm⁻¹. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR:

Alkyl Chain: The terminal methyl (CH₃) group of the undecyl chain would appear as a triplet around 0.9 ppm. The numerous methylene (CH₂) groups of the chain would create a large, complex signal between approximately 1.2-1.6 ppm.

Ethanolamine Moiety: The methylene protons adjacent to the oxygen (-CH₂-O) are deshielded and would appear around 3.6-3.8 ppm. The methylene protons adjacent to the nitrogen (-CH₂-N) would appear slightly upfield, around 2.7-2.9 ppm.

O-H and N-H Protons: The signals for these protons are variable in position and often appear as broad singlets. Their chemical shifts are dependent on solvent, concentration, and temperature. Shaking the sample with D₂O would cause these peaks to disappear due to proton-deuterium exchange, a useful method for their identification. libretexts.org

¹³C NMR:

The carbons of the undecyl chain would produce a series of signals in the aliphatic region (~14-32 ppm).

The carbon attached to the oxygen (-CH₂-O) would be the most downfield, expected in the 60-65 ppm range.

The carbon attached to the nitrogen (-CH₂-N) would appear around 50-55 ppm. Data for the similar 2-(Ethylamino)ethanol supports these approximate shift ranges. spectrabase.com

| Structural Element | Expected IR Absorption (cm⁻¹) | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| -OH (Hydroxyl) | 3300-3400 (broad) | Variable, broad singlet | - |

| -NH- (Amine) | 3300-3500 (sharp) | Variable, broad singlet | - |

| -CH₂-O- | - | ~3.6-3.8 | ~60-65 |

| -CH₂-N- | - | ~2.7-2.9 | ~50-55 |

| -CH₂- (Alkyl Chain) | 2850-2960 | ~1.2-1.6 | ~22-32 |

| -CH₃ (Alkyl Terminus) | 2870-2970 | ~0.9 (triplet) | ~14 |

| C-O (Alcohol) | ~1050 | - | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.